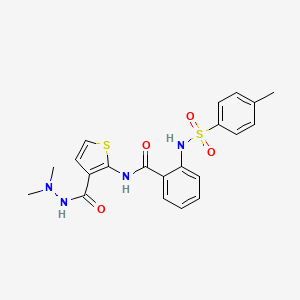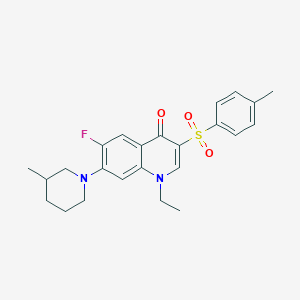
4-bromo-1-phenyl-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-phenyl-1H-pyrazole-3-carboxylic acid is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule. It comprises two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms . This compound belongs to the class of organic compounds known as phenylpyrazoles .
Synthesis Analysis
The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . There are several methods reported for the synthesis of pyrazoles, including the reaction of hydrazones with nitroolefins mediated with strong bases .Molecular Structure Analysis
The molecular formula of this compound is C4H3BrN2O2. It has an average mass of 190.983 Da and a monoisotopic mass of 189.937775 Da .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For instance, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts .Aplicaciones Científicas De Investigación
Catalysis and Synthesis
4-bromo-1-phenyl-1H-pyrazole-3-carboxylic acid derivatives have been employed as ligands to stabilize metal complexes, significantly enhancing the catalytic efficiency of Suzuki–Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, a fundamental step in the synthesis of various organic compounds. The presence of substituents on the pyrazole ring can modulate the electrophilic and steric properties of these complexes, impacting their reactivity and selectivity in catalysis (Ocansey, Darkwa, & Makhubela, 2018).
Medicinal Chemistry
This compound derivatives have shown promising activity against various targets in medicinal chemistry. For instance, they have been used to synthesize pyrazolo[3,4-d]pyrimidines, which exhibit potent activity against the Bcr-Abl T315I mutant, a challenging target in the treatment of certain types of leukemia. This highlights their potential in developing new therapeutics (Radi et al., 2013).
Material Science
In the field of material science, derivatives of this compound have been synthesized and evaluated for their nonlinear optical (NLO) properties. These materials are of interest for applications in optical limiting, highlighting the role of pyrazole derivatives in the development of new NLO materials (Chandrakantha et al., 2013).
Antimicrobial Activity
Additionally, new N-phenylpyrazole derivatives synthesized from this compound precursors have demonstrated potent antimicrobial activity. This suggests their potential as scaffolds in the development of new antimicrobial agents, addressing the urgent need for novel therapeutics against resistant pathogens (Farag et al., 2008).
Advanced Functional Materials
Furthermore, brominated derivatives of this compound have been explored as precursors in the synthesis of various functional materials. These materials have potential applications in catalysis, particularly in facilitating Suzuki-Miyaura coupling reactions, showcasing the compound's utility in creating complex molecules and materials with specific functions (Sharma et al., 2013).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds such as pyrazoles have been shown to inhibit enzymes like liver alcohol dehydrogenase .
Mode of Action
It’s known that pyrazoles can inhibit the oxidation of certain carcinogens . This suggests that 4-bromo-1-phenyl-1H-pyrazole-3-carboxylic acid might interact with its targets by inhibiting their enzymatic activity, leading to changes in cellular processes.
Biochemical Pathways
Related compounds have been shown to impact various pathways, including those involved in the metabolism of carcinogens .
Result of Action
Related compounds have been shown to inhibit the oxidation of certain carcinogens , suggesting that this compound may have similar effects.
Action Environment
It’s known that the activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .
Propiedades
IUPAC Name |
4-bromo-1-phenylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-8-6-13(12-9(8)10(14)15)7-4-2-1-3-5-7/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFHFRXRPLJKRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({[5-(4-Fluorophenyl)furan-2-yl]methylidene}amino)urea](/img/structure/B2884708.png)
![ethyl 3-(methylcarbamoyl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2884713.png)
![N-(4-Tert-butylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2884716.png)
![N-[(4-bromophenyl)methyl]-3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2884717.png)

![1-(2-fluorophenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2884720.png)
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2884722.png)



![3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol](/img/structure/B2884727.png)
![2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-(4-chlorobenzyl)oxime](/img/structure/B2884728.png)
